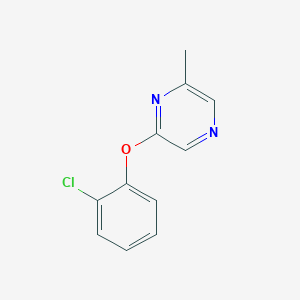
2-(2-chlorophenoxy)-6-methylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-chlorophenoxy)-6-methylpyrazine” is a pyrazine derivative. Pyrazines are aromatic compounds that contain a six-membered ring with two nitrogen atoms and four carbon atoms . The “2-chlorophenoxy” group suggests the presence of a chlorine atom and an oxygen atom attached to the pyrazine ring. The “6-methyl” group indicates a methyl group (-CH3) attached to the pyrazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrazine ring, with the 2-chlorophenoxy and 6-methyl groups attached at the 2nd and 6th positions of the ring, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties that could be predicted for this compound include its polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Quantum Chemical and Kinetic Studies
This compound has been used in quantum chemical and kinetic studies . It’s involved in the formation of pre-intermediates for PCTA/PT/DT/DFs from 2-Chlorothiophenol and 2-Chlorophenol precursors . The radical/molecule coupling mechanism explains the gas-phase formation of PCTA/PT/DTs in both thermodynamic and kinetic perspectives .
Formation of Polychlorinated Phenoxathiins (PCPTs)
2-(2-chlorophenoxy)-6-methylpyrazine plays a role in the formation of Polychlorinated Phenoxathiins (PCPTs), which are sulfur analogues of polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans (PCDD/DFs) .
Role in the Formation of Polychlorinated Dibenzothiophenes (PCDTs)
This compound is also involved in the formation of Polychlorinated Dibenzothiophenes (PCDTs) . The pre-PCDT intermediates formation pathways from the couplings of sulfydryl/hydroxyl-substituted phenyl radical with 2-C (T)P and (thio)phenoxyl diradicals with 2-C (T)P are more favorable than pre-PCTA/PT intermediates formation pathways .
Involvement in the Formation of Polychlorinated Thianthrenes (PCTAs)
2-(2-chlorophenoxy)-6-methylpyrazine is involved in the formation of Polychlorinated Thianthrenes (PCTAs) .
Electrophysiological Studies
This compound has been used in electrophysiological studies . It has been chosen as a new, potentially selective inhibitor to elucidate the effect and selectivity of CBA in canine left ventricular cardiomyocytes and to study the expression of TRPM4 in the canine heart .
Role in the Formation of PCDD/F
The OH reaction with 2-chlorophenol produces 2-chlorophenoxy by direct abstraction rather than through addition and subsequent water elimination . This process finds applications in the construction of detailed kinetic models describing the formation of PCDD/F in the gas phase .
Wirkmechanismus
Target of Action
The primary target of 2-(2-chlorophenoxy)-6-methylpyrazine, also known as Dorzagliatin, is glucokinase, a rate-limiting enzyme expressed primarily in hepatocytes, and pancreatic β-cells and α-cells in humans . Glucokinase plays a critical role in glucose homeostasis and is the primary glucose sensor that regulates insulin release by pancreatic β-cells .
Mode of Action
Dorzagliatin improves glycaemic control by activating pancreatic and hepatic glucokinase in a glucose-dependent manner . It is specifically formulated to increase the enzymatic activity of glucokinase while maintaining its glucose sensing function .
Biochemical Pathways
The activation of glucokinase by Dorzagliatin affects the glucose homeostasis pathway. Glucokinase activators (GKAs) maintain glucose homeostasis by allosterically stimulating glucokinase . Dorzagliatin is an allosteric, dual-acting full GKA .
Pharmacokinetics
The recommended dosage of Dorzagliatin is one 75 mg oral tablet twice daily, within 1 h before breakfast and dinner . No dosage adjustment is required in patients with type 2 diabetes mellitus (T2DM) and chronic kidney disease .
Result of Action
Dorzagliatin has been shown to reduce HbA1c in a dose-dependent manner, with a 75 mg twice daily regimen providing the greatest reduction . It has been approved for use in adult patients with T2DM as monotherapy and as an add-on to metformin when glycaemic control is inadequate with metformin alone .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-chlorophenoxy)-6-methylpyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-8-6-13-7-11(14-8)15-10-5-3-2-4-9(10)12/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRURLRBHMMGWML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenoxy)-6-methylpyrazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B6442333.png)
![3-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(propan-2-yl)pyrrolidin-2-one](/img/structure/B6442343.png)
![2-[3-({2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}(methyl)amino)azetidin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6442352.png)
![4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6442368.png)
![4-ethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6442382.png)
![5-fluoro-2,4-dimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442384.png)
![2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzene-1-sulfonamide](/img/structure/B6442386.png)
amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6442394.png)
![N-{4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B6442399.png)
![3-[methyl({1-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]piperidin-4-yl})amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6442401.png)
![5-fluoro-2,4-dimethyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442411.png)
![5-fluoro-2,4-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442415.png)
![N-(4-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B6442423.png)
